molecular formula C23H29NO5S B11594214 3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide

3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide

Cat. No.: B11594214
M. Wt: 431.5 g/mol
InChI Key: LVEYDWIQFNMLGY-UHFFFAOYSA-N
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Description

3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a benzamide core, a butoxy group, a dioxidotetrahydrothiophenyl group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the butoxy group, the dioxidotetrahydrothiophenyl group, and the methoxybenzyl group. Each step requires specific reagents, catalysts, and reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification techniques. The process may also involve continuous flow chemistry to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide may have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in biological studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzamide derivatives with different substituents. Examples include:

  • N-(4-methoxybenzyl)benzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Uniqueness

The uniqueness of 3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Comparing its reactivity, stability, and biological activity with similar compounds can highlight its distinct features.

Properties

Molecular Formula

C23H29NO5S

Molecular Weight

431.5 g/mol

IUPAC Name

3-butoxy-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C23H29NO5S/c1-3-4-13-29-22-7-5-6-19(15-22)23(25)24(20-12-14-30(26,27)17-20)16-18-8-10-21(28-2)11-9-18/h5-11,15,20H,3-4,12-14,16-17H2,1-2H3

InChI Key

LVEYDWIQFNMLGY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3

Origin of Product

United States

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